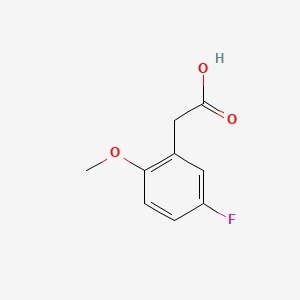

5-Fluoro-2-methoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190367. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZCWKASVDIAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307212 | |

| Record name | 5-Fluoro-2-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383134-85-8 | |

| Record name | 5-Fluoro-2-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383134-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid

Abstract

5-Fluoro-2-methoxyphenylacetic acid (CAS RN: 383134-85-8) is a key fluorinated aromatic carboxylic acid that serves as a versatile building block in modern medicinal and materials chemistry. The strategic placement of a fluorine atom and a methoxy group on the phenylacetic acid scaffold imparts unique electronic properties and steric influences. These characteristics are instrumental in modulating the physicochemical and biological activities of derivative compounds. This guide provides a comprehensive overview of its core chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a particular focus on its role in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into organic molecules is a widely adopted strategy in pharmaceutical and agrochemical design. The carbon-fluorine bond, one of the strongest in organic chemistry, enhances metabolic stability and resistance to oxidative degradation[1]. Furthermore, fluorine's high electronegativity can significantly alter the acidity, lipophilicity, and binding interactions of a molecule, often leading to improved efficacy and bioavailability[2][3].

This compound is a prime example of a "designer" building block. It belongs to the broader class of phenylacetic acids, which are foundational intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including penicillin and diclofenac[4]. The specific 5-fluoro, 2-methoxy substitution pattern provides a unique electronic and steric profile, making it a valuable precursor for creating complex molecular architectures with tailored properties.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key identifiers and properties of this compound are summarized below.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 383134-85-8 | [5] |

| Molecular Formula | C₉H₉FO₃ | [5] |

| Molecular Weight | 184.16 g/mol | [5] |

| Appearance | Solid | [5] |

| IUPAC Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid | [6] |

| SMILES String | O=C(O)CC1=CC(F)=CC=C1OC | [5] |

| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N | [5] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons adjacent to the carboxyl group, and the methoxy (-OCH₃) protons. The fluorine atom at the 5-position will cause characteristic splitting patterns (coupling) in the signals of the adjacent aromatic protons.

-

¹³C NMR: The carbon NMR would display nine unique signals corresponding to each carbon atom in the structure. The carbon atom directly bonded to fluorine will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatic compounds.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (184.16). Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH) and cleavage of the benzylic C-C bond.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretch (around 1700 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid functionalities.

Synthesis and Manufacturing Pathway

Fluorophenylacetic acids are valuable intermediates for producing various pharmacologically active compounds[9]. While multiple synthetic routes can be envisioned, a common and logical approach involves the modification of a readily available precursor. The following protocol outlines a representative synthesis.

Representative Synthesis Protocol: From 2-Methoxy-5-nitrophenylacetic Acid

This multi-step synthesis leverages standard, well-understood organic transformations. The choice of reagents is critical for achieving high yield and purity.

Step 1: Reduction of the Nitro Group

-

Objective: To convert the nitro group to an amine, which can then be transformed into the target fluorine atom via the Sandmeyer reaction.

-

Procedure:

-

Dissolve 2-methoxy-5-nitrophenylacetic acid in a suitable solvent like ethanol or methanol.

-

Add a catalyst, such as Palladium on Carbon (Pd/C).

-

Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.

-

The reaction is typically run at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, filter off the catalyst and remove the solvent under reduced pressure to yield 5-amino-2-methoxyphenylacetic acid.

-

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Objective: To convert the primary aromatic amine into a diazonium salt, which is then displaced by fluoride.

-

Procedure:

-

Cool an aqueous solution of fluoroboric acid (HBF₄) to 0-5 °C in an ice bath.

-

Dissolve the 5-amino-2-methoxyphenylacetic acid from Step 1 in the cold HBF₄ solution.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. This forms the diazonium tetrafluoroborate salt.

-

Stir the resulting slurry for 30-60 minutes in the cold.

-

Collect the precipitated diazonium salt by filtration and wash it with cold ether.

-

Gently heat the dried salt until nitrogen evolution ceases. The thermal decomposition replaces the diazonium group with fluorine.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

-

Diagram 1: Synthetic Workflow A simplified workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical behavior of this compound is governed by three primary functional groups: the carboxylic acid, the activated aromatic ring, and the benzylic methylene group.

Key Reactive Sites

-

Carboxylic Acid Group: This is the most reactive site, readily undergoing reactions like esterification, amidation, and reduction to an alcohol[2]. This functionality is crucial for coupling the molecule to other fragments, for example, in forming amide bonds with amine-containing pharmacophores.

-

Aromatic Ring: The fluorine and methoxy groups are ortho, para-directing activators (though fluorine is deactivating overall due to induction). The positions ortho and para to these substituents are susceptible to electrophilic aromatic substitution, allowing for further functionalization of the ring if required.

-

Benzylic Methylene (-CH₂-): The protons on this carbon are weakly acidic and can be removed by a strong base, creating a nucleophilic enolate that can participate in alkylation or condensation reactions.

Role as a Key Building Block

Fluorinated phenylacetic acids are indispensable in medicinal chemistry[9]. They serve as key intermediates for APIs where metabolic stability and potent binding are paramount. The methoxy group can act as a hydrogen bond acceptor and its position can influence the conformation of the final molecule, while the fluorine atom can enhance binding affinity and block metabolic attack[1][2].

For instance, similar structures like 5-fluoro-2-methoxybenzoic acid are key starting materials for Pirtobrutinib, a drug used to treat certain types of lymphoma[10]. This highlights the utility of the 5-fluoro-2-methoxy substitution pattern in constructing highly specific enzyme inhibitors.

Diagram 2: Role in Amide Bond Formation A diagram showing the primary application of this compound in forming amide bonds for drug synthesis.

Safety and Handling

According to safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral)[5][11]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern chemical research. Its unique combination of a reactive carboxylic acid handle and a metabolically robust, electronically tuned aromatic ring makes it a high-value component in the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

- Vertex AI Search. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

- CymitQuimica. (n.d.). CAS 1578-63-8: fluorophenylacetic acid.

- Sigma-Aldrich. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8.

- Sparrow Chemical. (n.d.). Phenylacetic Acid.

- ChemicalBook. (n.d.). 5-Fluoro-2-nitrophenylacetic acid synthesis.

- Win-Win Chemical. (n.d.). 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid.

- Sigma-Aldrich. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid - CAS Number: 383134-85-8.

- Achmem. (n.d.). 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

- National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.

- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer.

- PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.

- Wikipedia. (n.d.). Phenylacetic acid.

- BOC Sciences. (n.d.). 2-Fluoro-5-methoxyphenylacetic Acid - CAS 798563-50-5.

- PubChem. (n.d.). 2-Methoxyphenylacetic acid.

- PubMed. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry.

- Biosynth. (n.d.). 2-Methoxyphenylacetic acid | 93-25-4.

- ChemicalBook. (n.d.). 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum.

Sources

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]

- 6. 383134-85-8 2-(5-fluoro-2-methoxyphenyl)acetic acid 5-氟-2-甲氧基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 7. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum [chemicalbook.com]

- 9. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 11. achmem.com [achmem.com]

An In-Depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Phenylacetic Acid Derivatives

5-Fluoro-2-methoxyphenylacetic acid, identified by the CAS Number 383134-85-8 , is a substituted phenylacetic acid derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3][4] The strategic incorporation of a fluorine atom onto the phenyl ring significantly modulates the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. This strategic fluorination can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.[5] The presence of the methoxy and acetic acid functional groups further provides avenues for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing actionable insights for laboratory and industrial research.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 383134-85-8 | [3] |

| Molecular Formula | C₉H₉FO₃ | [2][3] |

| Molecular Weight | 184.16 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| SMILES | COC1=C(C=C(C=C1)F)CC(=O)O | [2] |

| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N |

Synthesis and Purification: A Proposed Laboratory-Scale Protocol

While various synthetic strategies for fluorophenylacetic acids have been explored, a common approach involves the modification of a readily available fluorinated precursor.[6] A plausible and adaptable synthesis of this compound can be conceptualized starting from 4-fluoroanisole. The following protocol is a generalized representation and may require optimization based on specific laboratory conditions and available reagents.

Conceptual Synthetic Pathway

Caption: A conceptual synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation of 4-Fluoroanisole

-

To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 4-fluoroanisole dropwise at 0 °C.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

A more direct, albeit classical, approach to convert the acetophenone intermediate to the phenylacetic acid is the Willgerodt-Kindler reaction followed by hydrolysis.

-

To the crude 2-chloro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one, add sulfur and a secondary amine (e.g., morpholine).

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and hydrolyze the resulting thioamide by adding a strong acid (e.g., sulfuric acid) and heating to reflux.

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR will exhibit a singlet corresponding to the fluorine atom on the phenyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or [M-H]⁻ corresponding to the calculated molecular weight of 184.16 g/mol .

Applications in Research and Development

This compound serves as a valuable intermediate and building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The fluorinated phenylacetic acid scaffold is a common motif in a variety of biologically active molecules. The presence of the fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa, thereby influencing absorption and distribution.[5] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to known pharmacophores suggests its potential as a starting material for the synthesis of novel therapeutic agents. For instance, it could be utilized in the development of:

-

Anti-inflammatory agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties.

-

Anticancer agents: The incorporation of fluorine can enhance the anticancer activity of certain compounds.

-

Neurological drugs: The blood-brain barrier permeability can be influenced by fluorination.

Workflow for Utilizing this compound in Drug Discovery

Caption: A generalized workflow for the application of this compound in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested, seek medical attention.

Conclusion

This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and the presence of a fluorine atom make it an attractive starting material for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and developers working with this and related fluorinated compounds. The continued exploration of the chemistry and biological activity of this molecule is likely to uncover new and exciting applications in the future.

References

-

Win-Win Chemical. (n.d.). 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-iodo-4-methoxyphenylacetic acid. Retrieved January 11, 2026, from [Link]

- Google Patents. (2002). Sulfuric acid mono-[3({1-[2-(4-fluoro-phenyl)-ethyl]. Retrieved January 11, 2026, from https://patents.google.

-

Justia Patents. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. Retrieved January 11, 2026, from [Link]

Sources

- 1. 383134-85-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. achmem.com [achmem.com]

- 3. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]

- 4. 383134-85-8 2-(5-fluoro-2-methoxyphenyl)acetic acid 5-氟-2-甲氧基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to 5-Fluoro-2-methoxyphenylacetic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxyphenylacetic acid is a substituted phenylacetic acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a methoxy group onto the phenylacetic acid scaffold imparts unique physicochemical properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₉FO₃ and a molecular weight of approximately 184.16 g/mol , is a white to off-white solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and an acetic acid moiety at the 1-position.

The presence of the electron-withdrawing fluorine atom can enhance the compound's binding affinity to biological targets and improve its metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The methoxy group, a common feature in many biologically active molecules, can influence the compound's lipophilicity and hydrogen bonding capacity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Key Identifiers and Properties:

| Property | Value |

| CAS Number | 383134-85-8[1] |

| Molecular Formula | C₉H₉FO₃[1] |

| Molecular Weight | 184.16 g/mol [2] |

| IUPAC Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid[3] |

| SMILES | COC1=C(C=C(C=C1)F)CC(=O)O[3] |

| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N[3] |

| Physical Form | Solid[1] |

Synthesis of this compound

The synthesis of phenylacetic acid derivatives can be achieved through various synthetic routes. One of the most established methods for the preparation of aryl-substituted acetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction.[4][5] This reaction involves the conversion of an aryl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

A plausible synthetic pathway for this compound would start from the commercially available 5'-Fluoro-2'-methoxyacetophenone. The general steps of the Willgerodt-Kindler reaction are as follows:

-

Thioamide Formation: The starting acetophenone is reacted with elemental sulfur and a secondary amine, typically morpholine, at elevated temperatures.[2][6] This one-pot reaction forms the corresponding thiomorpholide derivative.

-

Hydrolysis: The resulting thioamide is then subjected to acidic or basic hydrolysis to yield the final carboxylic acid product, this compound.[2]

Sources

- 1. rsc.org [rsc.org]

- 2. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Fluoro-2-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the known and predicted biological activities of 5-Fluoro-2-methoxyphenylacetic acid. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds to build a predictive framework for its potential therapeutic applications. We will delve into its chemical properties, explore likely mechanisms of action based on analogous structures, and propose robust experimental workflows for its evaluation.

Introduction to this compound: A Compound of Interest

This compound, with the chemical formula C₉H₉FO₃, is a halogenated and methoxylated derivative of phenylacetic acid.[1][2] Its structural similarity to a class of well-established non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compelling candidate for investigation in the fields of inflammation, pain, and immunology. The strategic placement of the fluoro and methoxy groups on the phenyl ring is anticipated to modulate its physicochemical properties and biological activity, potentially offering an improved therapeutic profile over existing compounds.

This guide serves as a foundational resource for researchers embarking on the study of this promising molecule. By leveraging data from analogous compounds, we will construct a scientifically grounded hypothesis for the biological activities of this compound and provide the necessary experimental frameworks to validate these predictions.

Physicochemical Properties and Synthesis

A solid understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 383134-85-8 | [1] |

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, its synthesis can be inferred from standard organic chemistry principles and methods used for structurally similar compounds. A plausible synthetic approach is outlined below.

Figure 1: Plausible synthetic workflow for this compound.

Predicted Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of its structural relatives.

Anti-inflammatory and Analgesic Potential

The phenylacetic acid scaffold is a cornerstone of many NSAIDs. These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[3]

Derivatives of phenylacetic acid with halogen and methoxy substitutions have been explored for their anti-inflammatory properties. For instance, fenamic acid derivatives, which are structurally related, are known to inhibit COX-2.[4][5] This suggests that this compound may also function as a COX inhibitor.

Proposed Mechanism of Action: COX Inhibition

The predicted anti-inflammatory activity of this compound is likely mediated by the inhibition of COX-1 and/or COX-2.

Figure 2: Predicted inhibition of the cyclooxygenase pathway.

Immunomodulatory Potential

A patent for a derivative, 3-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid, identifies it as a Retinoid-related Orphan Receptor gamma (RORγ) inhibitor.[6] RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of autoimmune and inflammatory diseases. Inhibition of RORγ is a promising therapeutic strategy for these conditions. The structural similarity suggests that this compound could also possess RORγ inhibitory activity.

Other Potential Activities

Research on 5-fluoro-2-oxindole derivatives has demonstrated α-glucosidase inhibitory activity, which is relevant for the management of diabetes.[7][8] While the oxindole scaffold is different from the phenylacetic acid core, this finding suggests that the 5-fluoro substitution pattern on a phenyl ring can be conducive to interactions with various enzymatic targets. Additionally, studies on 5-fluoro-2-oxindole have shown antinociceptive, antioxidant, and anti-inflammatory effects in models of inflammatory pain.

Proposed Experimental Workflows for Activity Validation

To empirically determine the biological activity of this compound, a systematic series of in vitro and in vivo assays is recommended.

In Vitro COX Inhibition Assays

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

Protocol:

-

Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.

-

Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). c. Initiate the reaction by adding arachidonic acid. d. Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the potency and selectivity.

Cell-Based Assays for Inflammatory Markers

Objective: To assess the anti-inflammatory effects of the compound in a cellular context.

Protocol:

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Procedure: a. Culture the cells and pre-treat with various concentrations of this compound. b. Stimulate the cells with LPS. c. After a suitable incubation period, collect the cell culture supernatant. d. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array. e. Measure nitric oxide production using the Griess assay.

-

Data Analysis: Determine the dose-dependent inhibition of inflammatory marker production.

Figure 3: Proposed experimental workflow for biological activity validation.

Safety and Toxicology Profile (Inferred)

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest its potential as a novel anti-inflammatory, analgesic, and possibly immunomodulatory agent. Its similarity to known COX inhibitors and the RORγ inhibitory activity of a close derivative provide a solid rationale for its further investigation.

Future research should focus on the systematic evaluation of its biological activities using the experimental workflows outlined in this guide. A comprehensive investigation into its mechanism of action, pharmacokinetic profile, and safety is warranted to fully elucidate its therapeutic potential. The findings from such studies could pave the way for the development of a new generation of drugs for the treatment of a wide range of inflammatory and autoimmune disorders.

References

- Sigma-Aldrich. 2-(5-Fluoro-2-methoxyphenyl)

- Google Patents. WO2019063748A1 - Ror-gamma inhibitors.

-

PubMed. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. [Link]

-

Frontiers in Chemistry. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

-

PMC. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

-

PubMed. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during... [Link]

-

PMC. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. [Link]

-

MDPI. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. [Link]

-

PubMed. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? [Link]

Sources

- 1. Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-Fluoro-2-iodo-4-methoxyphenylacetic acid | C9H8FIO3 | CID 99769857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.pt [fishersci.pt]

- 6. Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition identifies benserazide as a drug potentially suitable for repurposing for the experimental therapy of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 8. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the In Vitro Screening of 5-Fluoro-2-methoxyphenylacetic Acid

Introduction: Rationale for a Strategic In Vitro Screen

5-Fluoro-2-methoxyphenylacetic acid is a synthetic organic compound featuring a phenylacetic acid scaffold, a structure common to many biologically active molecules. The incorporation of a fluorine atom is a well-established medicinal chemistry strategy to enhance metabolic stability and binding affinity, while the methoxy group can influence lipophilicity and receptor interactions. Despite these promising structural motifs, the specific biological targets and cellular effects of this compound are not yet characterized.

This guide presents a comprehensive, tiered in vitro screening strategy designed to systematically elucidate the biological activity of this compound. As a Senior Application Scientist, my approach prioritizes a logical progression from broad, unbiased phenotypic assays to more focused, target-based mechanistic studies. This ensures that resources are deployed efficiently, and that the data generated at each stage informs the next, creating a self-validating cascade to identify and characterize the compound's pharmacological potential.

Part 1: The Target-Agnostic Approach — Initial Phenotypic Screening

For a novel compound with no known biological target, a phenotypic screening approach is the most logical and unbiased starting point.[1][2] This strategy allows us to observe the compound's effect on a whole biological system (in this case, cultured cells) without preconceived notions about its mechanism of action.[3][4] This approach maximizes the potential for discovering novel biological activities.[4]

Our primary screen will assess the compound's impact on general cell health and viability. This foundational assay is critical for two reasons:

-

It immediately identifies any cytotoxic or cytostatic effects.

-

It establishes a working concentration range for all subsequent, more sensitive assays, ensuring that we are observing specific modulatory effects rather than non-specific toxicity.

Primary Assay: Cell Viability Assessment via XTT Assay

We will employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric method measures the metabolic activity of living cells, which serves as a robust indicator of cell viability.[5] Metabolically active cells reduce the water-soluble XTT tetrazolium salt to a soluble orange formazan product.[5] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells. The XTT assay is chosen over the related MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[5]

The overall workflow for this initial phase is designed for clarity and reproducibility.

Figure 2: Principle of a competitive COX enzyme inhibition assay.

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, purified human recombinant COX-2 enzyme, and arachidonic acid substrate solution. [6]2. Incubation Setup (in triplicate):

-

100% Activity Wells: Add 150 µL buffer, 10 µL heme, and 10 µL COX-2 enzyme. [6] * Inhibitor Wells: Add 140 µL buffer, 10 µL heme, 10 µL of test compound dilution (in DMSO), and 10 µL COX-2 enzyme.

-

Negative Control: A known selective COX-2 inhibitor (e.g., Celecoxib).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of arachidonic acid to all wells to initiate the reaction. [7]5. Reaction Incubation: Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding 20 µL of a stopping agent (e.g., 2.0 M HCl). [7]7. PGE₂ Quantification: Dilute the reaction mixtures and quantify the amount of PGE₂ produced using a commercial PGE₂ competitive ELISA kit, following the manufacturer's protocol.

-

Data Analysis:

-

Calculate the PGE₂ concentration in each well from the ELISA standard curve.

-

Determine the percent inhibition for each compound concentration: % Inhibition = 100 - [(PGE₂ in Inhibitor Well / PGE₂ in 100% Activity Well) * 100]

-

Plot % Inhibition vs. log concentration to determine the IC₅₀ value.

-

| Compound Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition |

| 0.1 | 5.2% | 15.8% |

| 1 | 10.1% | 48.9% |

| 10 | 25.6% | 85.4% |

| 100 | 45.3% | 96.2% |

| IC₅₀ (µM) | >100 | 1.2 |

| Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) | \multicolumn{2}{c | }{>83} |

Part 3: Data Interpretation and Strategic Next Steps

A tiered screening approach provides a rich dataset that must be interpreted holistically to guide the next phase of drug discovery. [8][9]

-

Scenario 1: Potent Cytotoxicity (e.g., IC₅₀ = 5 µM) with Apoptosis Induction. This is a promising profile for an anti-cancer drug candidate. Next steps would involve screening against a panel of cancer cell lines to determine the spectrum of activity and initiating studies to identify the specific protein target responsible for triggering apoptosis.

-

Scenario 2: Low Cytotoxicity (e.g., IC₅₀ > 100 µM) with Potent, Selective COX-2 Inhibition (e.g., IC₅₀ = 1.2 µM). This profile is highly desirable for an anti-inflammatory drug candidate. The lack of general cytotoxicity suggests a specific mechanism of action with a potentially wide therapeutic window. Next steps would include confirmatory orthogonal assays, such as measuring peroxidase activity, and progressing to cell-based assays that measure inflammatory responses (e.g., LPS-stimulated cytokine release). [6]* Scenario 3: No Significant Activity in Any Primary Assay. This outcome suggests that the compound is either inactive under the tested conditions or its target is not represented in this initial screening cascade. At this point, a decision would be made to either de-prioritize the compound or expand the screening to a much broader range of targets, guided by computational modeling or structural similarity to other known drugs.

Regardless of the initial findings, it is critical to confirm any "hit" using an orthogonal assay. [8]This means using a different assay format that measures the same biological endpoint through a different method. For example, if an ELISA-based COX inhibition assay shows a hit, it could be confirmed with an assay that directly measures oxygen consumption during the cyclooxygenase reaction. [10]This practice is a cornerstone of a self-validating system, ensuring that the observed activity is genuine and not an artifact of the primary assay technology.

By following this structured, logical, and scientifically-grounded screening cascade, we can efficiently and robustly characterize the in vitro activity of novel compounds like this compound, paving the way for informed decisions in the drug discovery pipeline.

References

-

Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 438-443. [Link]

-

Bertheloot, D., Latz, E., & Franklin, B. S. (2021). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Cell Death & Differentiation, 28(4), 1141-1150. [Link]

-

Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4). [Link]

-

Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Evotec. Retrieved from [Link]

-

Trevitt, G., & Ffoulkes-Jones, C. (2023). How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The resurgence of phenotypic screening in drug discovery and development. Nature Reviews Drug Discovery, 16(8), 531-541. [Link]

-

Berends, E. T., H_ger, M., & Hubel, A. (2014). In Vitro Assessment of Apoptosis and Necrosis Following Cold Storage in a Human Airway Cell Model. Biopreservation and Biobanking, 12(3), 191-200. [Link]

-

Z-g, Z., J-y, A., & C-x, F. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Zhejiang University. Science. B, 12(12), 1010-8. [Link]

-

Proventa International. (2021). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]

-

Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

Garc_a-Lafuente, A., Guillam_n, E., Villares, A., Rostagno, M. A., & Mart_nez, J. A. (2009). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 14(11), 4641-4651. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-541. [Link]

-

Khan, I., Ullah, H., Asim, M., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]

-

Jantan, I., Yassin, M. S. M., Chin, C. B., Chen, L. L., & Sim, N. L. (2003). Lipoxygenase inhibiting activity of some Malaysian plants. Journal of Tropical Forest Science, 15(1), 177-185. [Link]

-

Xu, J. J., Henstock, P. V., Dunn, M. C., Smith, A. R., Chabot, J. R., & de Graaf, D. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Design, 14(30), 3133-3149. [Link]

-

Dotmatics. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. ResearchGate. [Link]

-

Santini, C., Berger, G. D., Han, W., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. [Link]

-

Wellendorph, P., H_g, S., J_rgensen, L., et al. (2012). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Neuropharmacology, 62(7), 2277-84. [Link]

-

Gilbert, N. C., Bartlett, J. A., Fitzsimmons, B. L., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Nature Chemical Biology, 16(7), 783-790. [Link]

-

IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem Compound Database. Retrieved from [Link]

-

Schorpp, K., & T_by, L. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 1-13. [Link]

-

Wellendorph, P., H_g, S., J_rgensen, L., et al. (2012). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 4. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 5. mdpi.com [mdpi.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. international-biopharma.com [international-biopharma.com]

- 9. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

5-Fluoro-2-methoxyphenylacetic Acid: A Strategic Building Block in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxyphenylacetic acid has emerged as a pivotal structural motif in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern—a fluorine atom para to an acetic acid-bearing methylene group and a methoxy group in the ortho position—confers a desirable combination of electronic, steric, and metabolic properties. This guide provides an in-depth analysis of its physicochemical characteristics, explores the strategic rationale for its use, and presents a detailed, field-proven protocol for its application in the synthesis of high-value compounds, such as kinase inhibitors.

Introduction: The Strategic Value of Substitution

In the landscape of synthetic chemistry and drug discovery, the selection of a building block is a critical decision that influences not only the synthetic route but also the ultimate biological activity and pharmacokinetic profile of the target molecule. This compound (CAS 383134-85-8) is a non-trivial starting material chosen for the specific attributes imparted by its substituents.[1] The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups. Concurrently, the ortho-methoxy group influences the conformation of the phenylacetic acid side chain and modulates the electronic character of the aromatic ring. This guide elucidates how these features are leveraged in advanced synthetic applications.

Physicochemical & Spectroscopic Profile

A clear understanding of a building block's fundamental properties is essential for its effective use. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 383134-85-8 | [1][2] |

| Molecular Formula | C₉H₉FO₃ | [1][2] |

| Molecular Weight | 184.16 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES | O=C(O)CC1=CC(F)=CC=C1OC | [1] |

| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N | [1] |

The Causality Behind Its Utility: Why Choose This Building Block?

The decision to employ this compound is driven by the predictable and advantageous effects of its functional groups on a target molecule.

-

Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at the 5-position can effectively block para-hydroxylation, a common metabolic pathway for phenyl rings, thereby increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can impact solubility, permeability, and interactions with biological targets.

-

Conformational Control: The ortho-methoxy group provides steric influence that can restrict the rotation of the acetic acid side chain. This conformational constraint can be crucial for pre-organizing a ligand to fit optimally into a protein's binding pocket, potentially increasing potency and selectivity.

-

Versatile Reactive Handle: The carboxylic acid moiety is a highly versatile functional group, readily participating in a wide array of chemical transformations, most notably amide bond formation, which is fundamental to the assembly of many pharmaceutical agents.

The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment that influences the reactivity of the aromatic ring in further synthetic modifications.

Caption: Key features of the building block and their strategic design implications.

Core Application: A Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors

A prominent application of this compound is in the synthesis of covalent inhibitors targeting Bruton's tyrosine kinase (BTK).[3] BTK is a critical enzyme in B-cell signaling pathways, and its inhibition has become a validated therapeutic strategy for various B-cell malignancies.[4][5] The phenylacetic acid portion of the building block is often used to construct the core scaffold that correctly positions a reactive "warhead" (like an acrylamide) to form a covalent bond with a cysteine residue in the active site of the kinase.

Experimental Protocol: Amide Coupling Reaction

This protocol describes the standard and reliable procedure for coupling this compound with a generic aromatic amine, a key step in the synthesis of complex kinase inhibitors.[6]

Objective: To synthesize N-(Aryl)-2-(5-fluoro-2-methoxyphenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Substituted Arylamine (1.0-1.2 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Addition of Reagents: To the stirred solution, add the substituted arylamine (1.1 eq), followed by HATU (1.2 eq).

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture at room temperature. The addition of the base is the primary trigger for the activation of the carboxylic acid by HATU.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate.

-

Workup - Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(Aryl)-2-(5-fluoro-2-methoxyphenyl)acetamide.

Causality of Choices:

-

HATU: Chosen as the coupling agent for its high efficiency, rapid reaction times, and low rate of epimerization (if chiral centers are present). It works by forming a highly reactive activated ester with the carboxylic acid.

-

DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the deprotonation of the amine, increasing its nucleophilicity.

-

DMF: A polar aprotic solvent that effectively dissolves all reactants and intermediates, facilitating a homogenous reaction.

-

NaHCO₃ Wash: Essential for removing any remaining starting acid and the acidic byproducts from the HATU reagent, simplifying purification.

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Safety and Handling

This compound should be handled with standard laboratory precautions. It is classified as an acute oral toxin (Category 4) and can cause skin and eye irritation.[1][7]

-

Pictograms: GHS07 (Exclamation Mark)[1]

-

Hazard Statements: H302 (Harmful if swallowed)[1]

-

Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[1]

Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than a simple starting material; it is a strategic building block that imparts multiple advantageous features into a target molecule from a single synthetic introduction. Its utility in creating metabolically robust and conformationally defined structures makes it a valuable asset in the synthesis of complex pharmaceutical agents, particularly in the competitive field of kinase inhibitor development. The reliable and well-understood reactivity of its carboxylic acid function allows for its seamless integration into diverse synthetic routes, solidifying its role as a cornerstone component in the modern medicinal chemist's toolbox.

References

-

383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. Win-Win Chemical. [Link]

-

5-Fluoro-2-iodo-4-methoxyphenylacetic acid | C9H8FIO3 | CID 99769857. PubChem. [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH). [Link]

-

5-Fluoro-2-nitrophenylacetic acid. Chem-Impex. [Link]

-

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. PubChem. [Link]

-

Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. National Institutes of Health (NIH). [Link]

-

Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

Sources

- 1. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]

- 2. 2-(5-Fluoro-2-methoxyphenyl)acetic acid 383134-85-8 [sigmaaldrich.com]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development of BTK Inhibitors: A Five-Year Update | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. achmem.com [achmem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methoxyphenylacetic acid

This guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-2-methoxyphenylacetic acid, a compound of interest in pharmaceutical and chemical research. The structural elucidation of this molecule is paramount for its application in drug development and material science. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the comprehensive characterization of this compound.

Introduction to this compound

This compound (C₉H₉FO₃, Molar Mass: 184.16 g/mol ) is a substituted phenylacetic acid derivative.[1][2] Its structure, featuring a carboxylic acid, a methoxy group, and a fluorine atom on the phenyl ring, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, purity, and for studying its chemical behavior. This guide will delve into the expected spectroscopic data based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy of this compound, we expect to see distinct signals for the aromatic protons, the methylene protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.

Expected ¹H NMR Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.9-7.1 | Multiplet | 1H | Ar-H |

| ~6.8-6.9 | Multiplet | 1H | Ar-H |

| ~6.7-6.8 | Multiplet | 1H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.6 | Singlet | 2H | -CH₂- |

-

-COOH Proton: The carboxylic acid proton is highly deshielded and appears as a broad singlet at a high chemical shift due to hydrogen bonding.

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet system due to coupling with each other and with the fluorine atom. Their exact chemical shifts are influenced by the opposing electronic effects of the methoxy and fluoro groups.

-

-OCH₃ Protons: The methoxy group protons are shielded and appear as a sharp singlet.

-

-CH₂- Protons: The methylene protons adjacent to the aromatic ring and the carboxylic acid group appear as a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic environment.

Expected ¹³C NMR Data (in CDCl₃, predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C=O |

| ~155-160 (d, ¹JCF) | C-F |

| ~150-155 | C-OCH₃ |

| ~125-130 | Ar-C |

| ~115-120 (d, ²JCF) | Ar-C |

| ~110-115 (d, ²JCF) | Ar-C |

| ~110-115 | Ar-C |

| ~55-60 | -OCH₃ |

| ~35-40 | -CH₂- |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at a high chemical shift.

-

Aromatic Carbons: The aromatic carbons will show distinct signals, with the carbon directly attached to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to the methoxy group will also be significantly affected.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[3]

-

Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands (predicted):

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1600-1620, 1450-1500 | C=C stretch | Aromatic ring |

| 1250-1300 | C-O stretch | Aryl ether |

| 1000-1100 | C-F stretch | Aryl fluoride |

-

O-H Stretch: The carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.

-

C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band.

-

Aromatic C=C Stretches: The aromatic ring exhibits characteristic C=C stretching vibrations.

-

C-O and C-F Stretches: The C-O stretch of the methoxy group and the C-F stretch will also be present in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization - EI, predicted):

| m/z | Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 139 | [M - COOH]⁺ |

| 124 | [M - COOH - CH₃]⁺ |

| 111 | [M - CH₂COOH]⁺ |

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 184 corresponds to the molecular weight of this compound.

-

Fragmentation: The most common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), resulting in a peak at m/z 139. Subsequent fragmentation of the methoxy group can also be observed. The loss of the entire acetic acid side chain would lead to a fragment at m/z 111.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when combined, provides a comprehensive and unambiguous structural confirmation of this compound.

Caption: Integrated analysis of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and confirmed structural elucidation. The predicted data presented in this guide, based on fundamental principles and analysis of related compounds, offer a robust framework for researchers and scientists working with this molecule. This comprehensive approach ensures the identity and purity of the compound, which is a critical step in any scientific endeavor, from fundamental research to drug development.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

-

SpectraBase. Phenylacetic acid. [Link]

-

Win-Win Chemical. 383134-85-8 | 2-(5-fluoro-2-methoxyphenyl)acetic acid. [Link]

-

Royal Society of Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

- Google Patents.

-

Royal Society of Chemistry. Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

-

ResearchGate. The FTIR spectra of MFA form I and form II. [Link]

-

ResearchGate. FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem - NIH. Phenylacetic Acid | C8H8O2 | CID 999. [Link]

-

PubChem. Methoxyphenylacetic acid. [Link]

-

PubChem. 2-Methoxyphenylacetic acid. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-methoxyphenylacetic Acid

Abstract

5-Fluoro-2-methoxyphenylacetic acid is a key chemical intermediate with growing importance in the pharmaceutical and fine chemical industries. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring product quality and shelf-life. This technical guide provides an in-depth analysis of the solubility and stability profiles of this compound. It details systematic methodologies for characterization, including equilibrium solubility determination and forced degradation studies under various stress conditions as mandated by international guidelines. The narrative emphasizes the causality behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound, a substituted phenylacetic acid derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluoro, methoxy, and carboxylic acid functional groups imparts unique electronic and steric properties to the molecule, influencing its reactivity, and crucially, its solubility and stability. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradants.[1]

This guide is structured to provide a comprehensive technical overview, beginning with the fundamental physicochemical properties of the compound. It then delves into detailed experimental frameworks for assessing its solubility in various solvent systems and its stability under hydrolytic, oxidative, photolytic, and thermal stress. The aim is to equip researchers with the foundational knowledge and practical protocols necessary to effectively handle and characterize this important molecule.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is the cornerstone of any solubility or stability investigation. These parameters dictate the molecule's behavior in various environments.

| Property | Value | Source |

| IUPAC Name | 2-(5-Fluoro-2-methoxyphenyl)acetic acid | N/A |

| CAS Number | 383134-85-8 | N/A |

| Molecular Formula | C₉H₉FO₃ | N/A |

| Molecular Weight | 184.16 g/mol | N/A |

| Appearance | Solid | N/A |

| SMILES | COC1=C(C=C(C=C1)F)CC(=O)O | N/A |

| InChI Key | WGZCWKASVDIAOH-UHFFFAOYSA-N | N/A |

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent absorption. The solubility of this compound is influenced by its crystalline structure and the nature of its functional groups. The carboxylic acid moiety suggests a pH-dependent aqueous solubility, while the substituted phenyl ring indicates solubility in organic solvents.[2]

Theoretical Considerations

-

Aqueous Solubility: As a carboxylic acid, the compound's aqueous solubility is expected to be low at acidic pH, where it exists predominantly in its neutral, protonated form. As the pH increases above its pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.[3][4] Therefore, pH adjustment is a key strategy for aqueous formulations.[5]

-

Organic Solubility: The aromatic ring and methoxy group contribute to its lipophilicity, suggesting solubility in various organic solvents. This is governed by the "like dissolves like" principle, where solubility is favored in solvents with similar polarity.[6]

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[7]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., pH-buffered aqueous solutions, ethanol, methanol, acetone, acetonitrile, DMSO). The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The aliquot may be further clarified by passing it through a suitable filter (e.g., 0.22 µm PVDF) that does not bind the compound.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[9]

Caption: Workflow for a comprehensive forced degradation study.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The ether (methoxy) linkage could be susceptible to cleavage under harsh acidic conditions, yielding 5-fluoro-2-hydroxyphenylacetic acid.

-

Oxidation: The methylene bridge of the acetic acid side chain or the aromatic ring itself could be sites for oxidation.

-

Decarboxylation: Under thermal stress, the carboxylic acid group could be lost, although this typically requires very high temperatures.

Caption: Hypothesized degradation pathways for the parent compound.

Stability-Indicating Analytical Methodologies

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. [10][11]

-

Technique of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Diode Array Detection (DAD) is the most common technique. [12]DAD provides spectral purity information for each peak, which is essential for assessing method specificity.

-

Method Development: The goal is to develop a chromatographic method that separates the parent peak from all degradation product peaks and process impurities. This typically involves optimizing the mobile phase composition (organic solvent, pH, buffer), column chemistry, and gradient profile.

-

Mass Spectrometry (MS) Integration: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information. [13]

Strategies for Solubility and Stability Enhancement